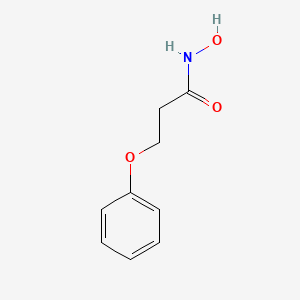
3-(シアノメチル)-1,2,4-トリアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-triazol-3-yl)acetonitrile is an organic compound with the molecular formula C4H4N4. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
科学的研究の応用
2-(4H-1,2,4-triazol-3-yl)acetonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds with a 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-yl)acetonitrile, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
2-(4H-1,2,4-triazol-3-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-(4H-1,2,4-triazol-3-yl)acetonitrile and cytochrome P450 enzymes is characterized by the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production. The impact of 2-(4H-1,2,4-triazol-3-yl)acetonitrile on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(4H-1,2,4-triazol-3-yl)acetonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. The triazole ring of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can form coordination bonds with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . Additionally, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can interact with nucleic acids, influencing gene expression by binding to specific DNA or RNA sequences. These interactions can result in changes in the transcriptional and translational processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4H-1,2,4-triazol-3-yl)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-(4H-1,2,4-triazol-3-yl)acetonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, indicating the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications of 2-(4H-1,2,4-triazol-3-yl)acetonitrile.
Metabolic Pathways
2-(4H-1,2,4-triazol-3-yl)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 2-(4H-1,2,4-triazol-3-yl)acetonitrile with metabolic enzymes can also affect the overall metabolic profile of cells, leading to changes in energy production and biosynthetic pathways.
Transport and Distribution
The transport and distribution of 2-(4H-1,2,4-triazol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs.
Subcellular Localization
The subcellular localization of 2-(4H-1,2,4-triazol-3-yl)acetonitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can be localized to the mitochondria, where it influences mitochondrial function and energy production . The subcellular localization of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can also affect its interactions with other biomolecules, leading to changes in cellular processes and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of cyanoacetohydrazide with appropriate reagents. One common method includes the use of cyanoacetohydrazide and methyl benzimidate hydrochloride under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 2-(4H-1,2,4-triazol-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of 2-(4H-1,2,4-triazol-3-yl)acetonitrile, widely used in medicinal chemistry.
5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: A derivative with a phenyl group, showing different biological activities.
1,2,3-Triazole: Another triazole derivative with distinct chemical properties and applications.
Uniqueness
2-(4H-1,2,4-triazol-3-yl)acetonitrile is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to inhibit key enzymes and interact with various biological targets makes it a valuable compound in drug discovery and development .
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTRJRQYFMTRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)



![5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)
![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)


![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514722.png)

![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2514724.png)

